2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)7-3-4-8-9(5-7)12-6-11-8/h3-6,13H,1-2H3,(H,11,12) |
InChI Key |
YIVNFWJIUITCPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N=CN2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-nitro-1H-benzimidazole with a suitable alkylating agent, followed by reduction of the nitro group to an amine and subsequent functionalization to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL and related benzimidazole derivatives:
Key Observations :
- Polarity and Solubility : The hydroxyl group in the target compound likely increases polarity compared to analogs with aromatic ethers (e.g., Compound 7 in ) or alkyl chains (e.g., Compound 25 in ). This is supported by retention time (Rt) differences in LCMS data, where more polar compounds elute earlier .
- Biological Interactions: Halogenated derivatives (e.g., 3,5-difluorophenoxy in Compound 7, ) may exhibit stronger binding to hydrophobic enzyme pockets, whereas sulfur/selenium-containing analogs () could engage in redox or covalent interactions .
- Synthetic Utility: Boronic ester derivatives (e.g., ) are valuable in cross-coupling reactions, contrasting with the target compound’s alcohol group, which may serve as a hydrogen-bond donor .
Pharmacological and Physicochemical Data
- Molecular Weight : The target compound’s estimated molecular weight (~218.3 g/mol) is lower than analogs with bulky substituents (e.g., Compound 10 in : m/z=464 [M+H]+), suggesting better membrane permeability .
- Purity and Stability : LCMS data for analogs (e.g., >98% purity in –3) indicate robust synthetic protocols for benzimidazole derivatives, though stability may vary with substituents (e.g., boronic esters in are moisture-sensitive) .
Structural Analysis Tools
Crystallographic tools like SHELX () and Mercury () enable comparison of intermolecular interactions. For example, the hydroxyl group in the target compound may form hydrogen bonds in crystal lattices, whereas selenazole-containing derivatives () might exhibit unique packing patterns due to selenium’s larger atomic radius .
Biological Activity
2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL is a compound that has recently attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL is C_{12}H_{14}N_2O with a molecular weight of approximately 176.22 g/mol. The structure features a benzimidazole moiety linked to a propan-2-ol group, which contributes to its reactivity and solubility properties.
Research indicates that 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL exhibits significant biological activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the blocking of phosphorylation events necessary for cell cycle progression, ultimately influencing processes such as apoptosis and cellular proliferation .
Interaction with Biomolecules
The compound has been shown to interact with various enzymes and proteins involved in metabolic pathways. This interaction suggests its potential as a therapeutic agent in oncology and other diseases. Additionally, studies have indicated that it may influence multiple signaling pathways, enhancing its applicability in drug development.
Biological Activities
The biological activities of 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL can be summarized as follows:
Antitumor Activity
Several studies have demonstrated the antitumor properties of this compound. For instance, it has shown high potential in inhibiting cell proliferation across various cancer cell lines. In a comparative study, compounds structurally similar to 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL exhibited varying degrees of activity against tumor cells, with notable effectiveness in 2D assays compared to 3D assays .
Antimicrobial Activity
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was evaluated using broth microdilution methods according to CLSI guidelines, showing promising results against Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have highlighted the efficacy of 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL in different therapeutic contexts:
- Anticancer Studies : A study involving various benzimidazole derivatives reported that compounds similar to 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL exhibited significant antitumor activity with IC50 values indicating effective inhibition of cancer cell lines such as HCC827 and NCI-H358 .
- Antimicrobial Efficacy : In another study, 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL was tested for its ability to inhibit biofilm formation in bacterial cultures. The results suggested that this compound could serve as a potential candidate for developing new antibacterial agents .
Comparative Analysis
The following table compares the biological activities of 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL with other benzimidazole derivatives:
| Compound Name | Antitumor Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL | HCC827: 6.26 | S. aureus: < 1 |
| Benzimidazole Derivative A | HCC827: 8.50 | E. coli: 10 |
| Benzimidazole Derivative B | HCC827: 5.00 | S. aureus: < 0.5 |
Q & A
Q. How are reaction mechanisms elucidated for copper-catalyzed benzimidazole syntheses?
- Methodology :
- Kinetic studies : Monitor intermediate formation via in situ FT-IR or UV-vis spectroscopy.
- Isotope labeling : Traces proton transfer steps in hypervalent iodine-mediated reactions, supported by ¹⁸O-labeled experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
